![molecular formula C28H32N2O11 B12104664 6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its ChEBI ID CHEBI:189817 , belongs to the flavonoid class. Its IUPAC name is 6-[2,2-dimethyl-6-(3-oxo-3-phenylpropyl)chromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . It features a complex structure with a chromenyl group and a carboxylic acid moiety.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the assembly of its various functional groups. While specific methods may vary, a common approach includes the condensation of a chromenyl precursor with a carboxylic acid derivative. Protecting groups are strategically used to control regioselectivity during the synthesis.
Reaction Conditions::Chromenyl Formation: The chromenyl group can be synthesized via cyclization reactions, such as the Pechmann condensation.
Carboxylation: Introduction of the carboxylic acid group can occur through carboxylation reactions using appropriate reagents.
Protecting Groups: Protecting groups (e.g., acetyl or benzyl) are employed to shield specific functional groups during the synthesis.
Industrial Production:: Industrial-scale production methods may involve multistep processes, optimization of reaction conditions, and purification techniques. detailed industrial protocols are proprietary and not widely available.
Analyse Chemischer Reaktionen
Reactions::
Nucleophilic Acyl Substitution: The carboxylate group can undergo nucleophilic acyl substitution reactions, leading to the formation of various derivatives.
Benzylic Oxidation: The phenylpropyl side chain is susceptible to oxidation at the benzylic position.
Phosphorus Pentoxide (P4O10): Used in carboxylation reactions.
Hydroxide Bases (e.g., NaOH): For deprotonation and nucleophilic attack.
Oxidizing Agents (e.g., KMnO4): For benzylic oxidation.
Major Products:: The major products depend on the specific reactions and conditions applied. Derivatives with modified functional groups may result.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across several fields:
Chemistry: As a model compound for studying flavonoid reactivity.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic properties due to its structural features.
Industry: Used in the development of novel materials or bioactive compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- Other structurally analogous compounds may exist but require further investigation.
Alternanthin (CHEBI192924): A related flavonoid with a similar chromenyl core.
Eigenschaften
Molekularformel |
C28H32N2O11 |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39) |
InChI-Schlüssel |
OJAPCMFSNNRWFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B12104582.png)

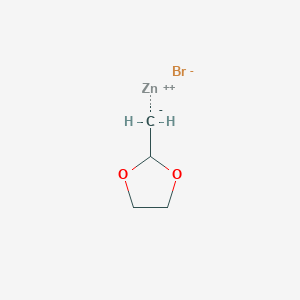
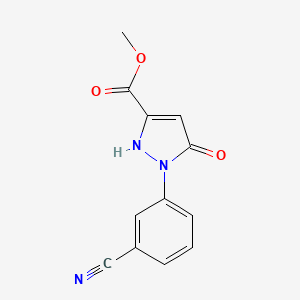
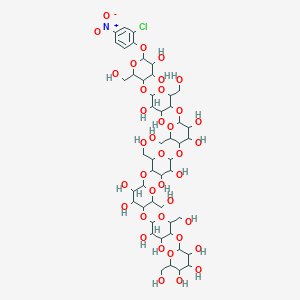
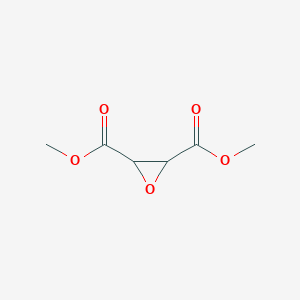
![Benzo[b]thiophene, 2,3-dihydro-5-iodo-](/img/structure/B12104616.png)

![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)

![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)
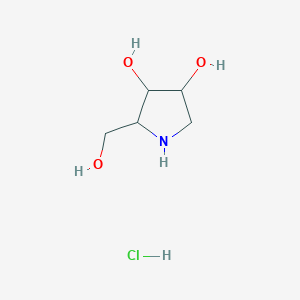

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)
